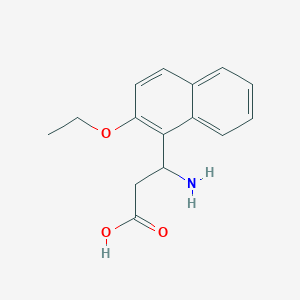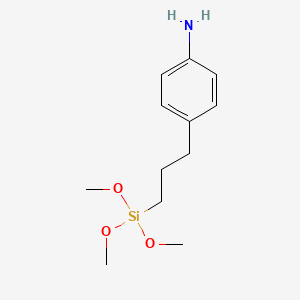
N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Chroman-3-yl)benzamide is a compound that belongs to the class of benzamides, which are derivatives of benzoic acid. This compound features a chromane ring system attached to a benzamide moiety. Chromane derivatives are known for their diverse biological activities and are found in many natural products and synthetic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Chroman-3-yl)benzamide can be achieved through the direct condensation of chroman-3-amine with benzoic acid or its derivatives. This reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including N-(Chroman-3-yl)benzamide, can be optimized using green chemistry approaches. One such method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers a rapid, mild, and highly efficient pathway for the synthesis of benzamides .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Chroman-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The chromane ring can be oxidized to form chromanone derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Chromanone derivatives.
Reduction: Chroman-3-ylamine.
Substitution: Halogenated or nitrated derivatives of N-(Chroman-3-yl)benzamide.
Applications De Recherche Scientifique
N-(Chroman-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Benzamide derivatives are used in the production of pharmaceuticals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of N-(Chroman-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chromane ring system can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzamide moiety can form hydrogen bonds with amino acid residues in the target proteins, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-2-one: Another chromane derivative with a ketone group at the 2-position.
Benzimidazole: A heterocyclic compound with a similar benzene ring structure but different substituents.
Uniqueness
N-(Chroman-3-yl)benzamide is unique due to its combination of the chromane ring and benzamide moiety, which imparts distinct biological activities and chemical reactivity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research and industry.
Propriétés
Numéro CAS |
539857-57-3 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
N-(3,4-dihydro-2H-chromen-3-yl)benzamide |
InChI |
InChI=1S/C16H15NO2/c18-16(12-6-2-1-3-7-12)17-14-10-13-8-4-5-9-15(13)19-11-14/h1-9,14H,10-11H2,(H,17,18) |
Clé InChI |
NJUUYIZWMNTVIQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15066039.png)
![3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one](/img/structure/B15066045.png)

![2'-(Ethylthio)-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-ol](/img/structure/B15066062.png)


![6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15066089.png)
![tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15066098.png)



